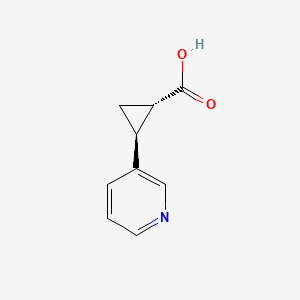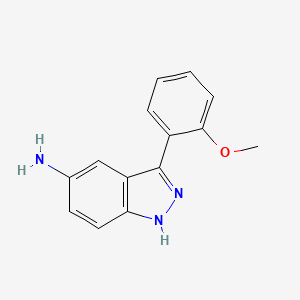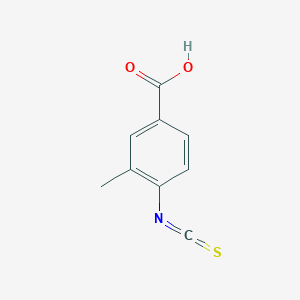![molecular formula C13H19N3 B1497892 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline CAS No. 1044764-14-8](/img/structure/B1497892.png)
4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline
Übersicht
Beschreibung
4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyrrole ring fused with a pyrrolidine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Wissenschaftliche Forschungsanwendungen
4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of novel materials, including organic dyes and polymers.
Zukünftige Richtungen
The future directions for the research and development of “4-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-phenylamine” and related compounds could involve further exploration of their biological activities and mechanisms of action . Additionally, more research could be conducted on the synthesis methods and structure-activity relationships of these compounds .
Vorbereitungsmethoden
The synthesis of 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate substituents. For instance, the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature can yield acylethynylpyrroles . Subsequent addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide can produce the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced amine form.
Wirkmechanismus
The mechanism of action of 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that, upon activation by the compound, allow the influx of cations such as sodium and calcium into the cell. This leads to changes in cellular permeability and activation of downstream signaling pathways involved in cognitive functions and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline include:
5-(6-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-yl)-1H-indole: This compound also targets nicotinic acetylcholine receptors and is used in PET imaging studies.
Pyrrolo[3,2-b]pyrrole-1,4-diones:
The uniqueness of this compound lies in its specific structure, which allows it to interact selectively with certain receptor subtypes, making it a valuable compound in both research and therapeutic contexts.
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-15-6-10-8-16(9-11(10)7-15)13-4-2-12(14)3-5-13/h2-5,10-11H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKAXNVBMQFCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


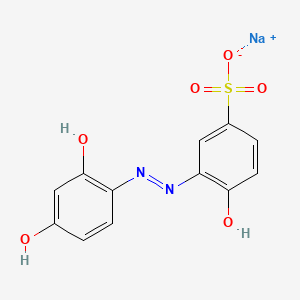

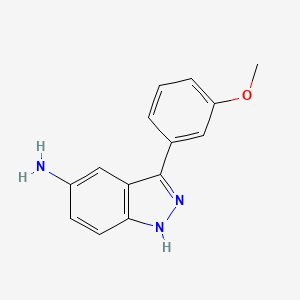

![2-[3-(Boc-amino)propyloxyl]aniline](/img/structure/B1497819.png)


